4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
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Overview
Description
4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with the molecular formula C21H14BrClN2O3 and a molecular weight of 457.714 g/mol . This compound is known for its unique structure, which includes a chlorobenzoyl group, a carbohydrazonoyl group, and a bromobenzoate group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves multiple steps. The starting materials typically include 4-chlorobenzoyl chloride and 3-bromobenzoic acid. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-methoxyphenylhydrazine to yield the final product .
Chemical Reactions Analysis
4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action for 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar compounds to 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate include:
4-Chlorobenzoyl chloride: Used as a starting material in the synthesis of the target compound.
3-Bromobenzoic acid: Another starting material used in the synthesis.
2-Methoxyphenylhydrazine: Involved in the formation of the carbohydrazonoyl group.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications .
Properties
CAS No. |
477728-74-8 |
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Molecular Formula |
C22H16BrClN2O4 |
Molecular Weight |
487.7 g/mol |
IUPAC Name |
[4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H16BrClN2O4/c1-29-20-11-14(13-25-26-21(27)15-6-8-18(24)9-7-15)5-10-19(20)30-22(28)16-3-2-4-17(23)12-16/h2-13H,1H3,(H,26,27)/b25-13+ |
InChI Key |
ILWFCOKJTIJBPW-DHRITJCHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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